3-(4-Chlorophenyl)-2-nortropene
Description
3-(4-Chlorophenyl)-2-nortropene is a bicyclic organic compound characterized by a nortropene backbone (a seven-membered bicyclic system derived from tropane) substituted with a 4-chlorophenyl group at the 3-position. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, known to enhance lipophilicity and influence receptor binding .
Properties
CAS No. |
189746-53-0 |
|---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C13H14ClN/c14-11-3-1-9(2-4-11)10-7-12-5-6-13(8-10)15-12/h1-4,7,12-13,15H,5-6,8H2 |
InChI Key |
QBSBBGLHCMPGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=C(CC1N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-nortropene typically involves the reaction of 4-chlorobenzyl chloride with a suitable nortropene precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)-2-nortropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Nitro or sulfonyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2-nortropene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-nortropene involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nortropene structure may facilitate binding to hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 3-(4-chlorophenyl)-2-nortropene, particularly in terms of halogenated aryl substituents and conjugated systems:
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) Core Structure: Enone (α,β-unsaturated ketone) with 4-chlorophenyl and 2-hydroxyphenyl substituents. Key Features: Planar conjugated system stabilized by intramolecular hydrogen bonding (2-hydroxyphenyl group). DFT studies at B3LYP/6-311G(d,p) reveal a HOMO-LUMO gap of 4.12 eV, indicating moderate reactivity .
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) Core Structure: Enone with 4-chlorophenyl and p-tolyl groups. Key Features: Extended conjugation enhances stability. Cytotoxic IC₅₀: >100 μg/mL (low activity against MCF7 cells) .
6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one Core Structure: Chromenone (flavonoid analog) with multiple chloro substituents. Key Features: Rigid tricyclic system with strong electron-withdrawing effects.
3-Chloro-N-phenyl-phthalimide Core Structure: Phthalimide with chloro and phenyl substituents. Key Features: High thermal stability; used as a monomer in polyimide synthesis .
Comparative Data Table
Key Findings from Comparative Analysis
- Electronic Properties: The 4-chlorophenyl group consistently lowers electron density in conjugated systems, as seen in 4CPHPP’s HOMO-LUMO gap (4.12 eV) compared to non-halogenated analogs. This electron-withdrawing effect enhances stability and influences reactivity .
- Biological Activity : Substitution at the para position of the phenyl ring (e.g., 4CPHPP vs. 3-bromophenyl analogs) correlates with reduced cytotoxicity, suggesting steric or electronic factors modulate bioactivity .
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